

Application Note: Dissolution Rate Testing of Calcium Citrate Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium citrate tetrahydrate

Cat. No.: B057111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the dissolution rate testing of **calcium citrate tetrahydrate**, a common calcium supplement. The dissolution profile of such supplements is a critical quality attribute, as it impacts the bioavailability of the calcium for absorption. This note details the standardized methodologies for dissolution testing, including apparatus setup, media preparation, and analytical procedures for the quantification of dissolved calcium. The protocols provided are based on established pharmacopeial methods and scientific literature, ensuring relevance and reliability for quality control and research and development applications.

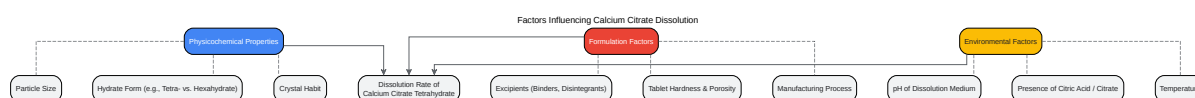
Introduction

Calcium citrate, particularly as the tetrahydrate form ($\text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 4\text{H}_2\text{O}$), is a widely used calcium salt in dietary supplements. Unlike calcium carbonate, its solubility is less dependent on an acidic environment, making it a suitable option for individuals with reduced gastric acid secretion.^[1] However, to ensure that the calcium is available for absorption in the gastrointestinal tract, the dissolution characteristics of the solid dosage form (e.g., tablets, capsules) must be thoroughly evaluated. Dissolution testing is an in vitro method that measures the rate and extent to which a substance from a solid dosage form goes into solution under specified conditions. This test is crucial for assessing batch-to-batch consistency and predicting the in vivo performance of the product.

Factors Influencing Dissolution

The dissolution rate of **calcium citrate tetrahydrate** can be influenced by several factors, both related to the formulation and the physiological environment. Understanding these factors is key to developing robust formulations and relevant testing methods.

- **pH of the Medium:** While less pH-dependent than carbonate, the solubility of calcium citrate is still influenced by pH. It is freely soluble in diluted hydrochloric acid.[2]
- **Presence of Other Ions:** The presence of citrate ions can increase the solubility of calcium citrate by forming soluble complexes.[3] Conversely, other components in a formulation or the gastrointestinal tract could potentially interact and affect dissolution.
- **Formulation Excipients:** Binders, disintegrants, and lubricants used in tablet manufacturing can significantly impact the disintegration and subsequent dissolution of the active ingredient.
- **Physical Properties:** Particle size, crystal form (hydrate state), and tablet hardness are critical physical attributes that can alter the dissolution profile.



[Click to download full resolution via product page](#)

Caption: Key factors affecting calcium citrate dissolution.

Experimental Protocols

Protocol 1: Dissolution Rate Determination

This protocol describes a standard method for determining the dissolution rate of **calcium citrate tetrahydrate** from a solid dosage form, such as a tablet. The method employs USP Apparatus 2 (Paddles), which is widely used for oral solid dosage forms.[\[4\]](#)

Apparatus and Conditions:

Parameter	Specification
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of 0.1 N Hydrochloric Acid (HCl)
Temperature	37 ± 0.5 °C
Paddle Speed	75 rpm
Sampling Times	5, 10, 15, 30, 45, and 60 minutes
Sample Volume	10 mL
Filtration	Filter samples promptly through a 0.45 µm syringe filter

Procedure:

- Prepare the dissolution medium (0.1 N HCl) and place 900 mL into each vessel of the dissolution apparatus.
- Allow the medium to equilibrate to 37 ± 0.5 °C.
- Place one tablet into each vessel, taking care to avoid the formation of air bubbles on the tablet surface.
- Start the apparatus immediately and run at 75 rpm.
- At each specified time point (5, 10, 15, 30, 45, 60 min), withdraw a 10 mL aliquot of the medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

- Immediately filter each sample through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Analyze the filtered samples for calcium content using a suitable analytical method, such as the complexometric titration described in Protocol 3.2. No medium replacement is necessary for this procedure.

Protocol 2: Quantification of Dissolved Calcium by Complexometric Titration

This protocol provides a step-by-step method for quantifying the amount of calcium in the dissolution samples using complexometric titration with Edetate Disodium (EDTA). This method is based on the USP assay for Calcium Citrate.[5]

Reagents:

- 0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution), standardized.
- 1 N Sodium Hydroxide (NaOH).
- Hydroxy Naphthol Blue indicator.
- Deionized water.

Procedure:

- Pipette a known volume (e.g., 25.0 mL) of the filtered dissolution sample into a suitable conical flask. If necessary, dilute the sample with deionized water to fall within the titration range.
- Add approximately 75 mL of deionized water.
- While stirring, add 15 mL of 1 N NaOH.
- Add approximately 300 mg of Hydroxy Naphthol Blue indicator. The solution will turn a wine-red color.
- Titrate immediately with standardized 0.05 M EDTA VS to a clear blue endpoint.

- Record the volume of EDTA consumed.
- Perform a blank titration with the dissolution medium if necessary.

Calculation:

The amount of **Calcium Citrate Tetrahydrate** dissolved is calculated using the following formula:

$$\text{mg Dissolved} = (V_{\text{sample}} - V_{\text{blank}}) \times M_{\text{EDTA}} \times F \times DF \times V_{\text{medium}}$$

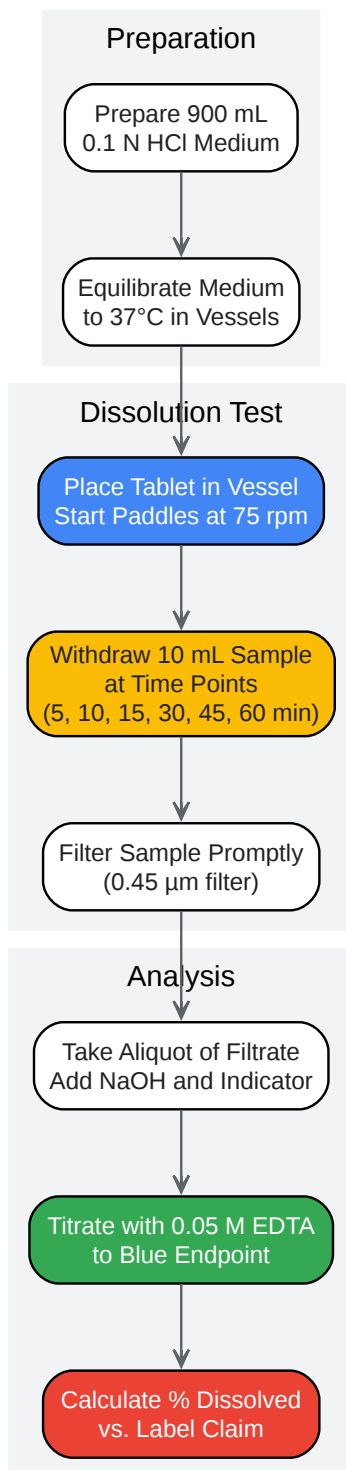
Where:

- V_{sample} = Volume of EDTA used for the sample (mL)
- V_{blank} = Volume of EDTA used for the blank (mL)
- M_{EDTA} = Molarity of the EDTA solution (mol/L)
- F = Factor (Each mL of 0.05 M EDTA is equivalent to 8.307 mg of anhydrous $\text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2$. For **Calcium Citrate Tetrahydrate**, this factor needs to be adjusted based on molecular weights: 1 mL of 0.05 M EDTA is equivalent to 9.508 mg of $\text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 4\text{H}_2\text{O}$).
- DF = Dilution factor of the sample, if any.
- V_{medium} = Total volume of the dissolution medium (900 mL).

The percentage of the labeled amount dissolved is then calculated:

$$\% \text{ Dissolved} = (\text{mg Dissolved} / \text{Label Claim in mg}) \times 100$$

Dissolution Testing Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Dissolution velocity of different calcium preparations used in the clinical field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 3. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- To cite this document: BenchChem. [Application Note: Dissolution Rate Testing of Calcium Citrate Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057111#dissolution-rate-testing-of-calcium-citrate-tetrahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com